4-(Benzyloxy)benzo[c][2,7]naphthyridine is a complex organic compound classified within the family of naphthyridine derivatives. Naphthyridines are bicyclic heterocycles containing nitrogen atoms, and this specific compound features a benzyloxy substituent, which enhances its chemical properties and potential applications. The structure of 4-(Benzyloxy)benzo[c][2,7]naphthyridine suggests significant biological activity, particularly in medicinal chemistry.
The compound is derived from benzo[c][2,7]naphthyridine, which has been studied for its pharmacological properties. It falls under the classification of heterocyclic compounds with nitrogen as a heteroatom in the ring structure. The International Union of Pure and Applied Chemistry (IUPAC) naming conventions classify it as a member of the benzo[n]naphthyridine series, specifically focusing on its structural features that include multiple fused rings and functional groups.
The synthesis of 4-(Benzyloxy)benzo[c][2,7]naphthyridine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, typical yields for cyclization reactions can range from 70% to over 90%, depending on the specific conditions employed.
4-(Benzyloxy)benzo[c][2,7]naphthyridine consists of a naphthyridine core substituted with a benzyloxy group at the fourth position. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, and nitrogen atoms.
4-(Benzyloxy)benzo[c][2,7]naphthyridine can participate in various chemical reactions typical for naphthyridine derivatives:
Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity. Techniques such as thin-layer chromatography are often employed for monitoring reaction progress.
The mechanism by which 4-(Benzyloxy)benzo[c][2,7]naphthyridine exerts its biological effects involves interaction with specific molecular targets within cells:
Studies indicate that derivatives of benzo[c][2,7]naphthyridine exhibit promising anti-cancer activity through their ability to disrupt critical signaling pathways.
Relevant data from studies indicate that these compounds maintain structural integrity under various conditions but may undergo degradation when exposed to harsh environments.
4-(Benzyloxy)benzo[c][2,7]naphthyridine has several potential scientific uses:
Benzo[c][2,7]naphthyridine represents a tetracyclic heteroaromatic system formed by annelating a benzene ring to the c-edge of the 2,7-naphthyridine scaffold. Its systematic IUPAC name is derived from the fusion pattern: the "benzo[c]" prefix specifies fusion at the c bond (positions 5-6) of the parent 2,7-naphthyridine ring, distinguishing it from isomeric benzo[a] or benzo[b] variants [2] [4]. The 2,7-naphthyridine numbering assigns N atoms at positions 1 and 8 (equivalent to 2 and 7 in the diazine system), critical for identifying substitution sites. The 4-position, a carbon atom within the naphthyridine core, serves as the attachment point for benzyloxy substituents in the compound of interest. Isomeric differentiation is functionally significant; for example, benzo[c][2,7]naphthyridine exhibits distinct electronic delocalization compared to [1,6] or [1,8] isomers, directly influencing dipole moments, basicity, and protein-binding capabilities [1] [4]. PubChem CID 44236939 catalogues the unsubstituted scaffold as C₁₂H₇N₂, highlighting its compact heteroaromatic framework [1].
Table 1: Key Isomeric Forms of Benzo-Fused Naphthyridines
Isomer Type | Fusion Pattern | Nitrogen Positions | Dipole Moment (Debye) |
---|---|---|---|
Benzo[c][2,7]naphthyridine | Benzene fused at c-edge | 1, 8 | 4.2 |
Benzo[f][1,6]naphthyridine | Linear fusion | 1, 3 | 3.8 |
Benzo[h][1,7]naphthyridine | Angular fusion | 1, 3 | 4.5 |
The therapeutic exploration of benzo[c][2,7]naphthyridines accelerated in the early 2000s with the discovery of their kinase inhibitory potential. Landmark patent WO2008109613A1 (2008) first documented derivatives as potent inhibitors of PKC (Protein Kinase C) and AKT (Protein Kinase B), highlighting their structural novelty versus quinoline or isoquinoline-based scaffolds [2]. This patent emphasized the core’s capacity to occupy ATP-binding pockets via π-stacking and hydrogen bonding, leveraging the electron-deficient diazine nitrogens. Subsequent optimization (e.g., Bioorg. Med. Chem. Lett. 2009) demonstrated that 4-position modifications, particularly alkoxy or aryloxy groups, enhanced PDK-1 (3-Phosphoinositide-dependent kinase-1) inhibition with IC₅₀ values reaching nanomolar ranges [3]. The benzyloxy substitution emerged as a strategic compromise between steric occupancy and lipophilicity modulation, enabling cellular penetration while retaining target affinity.
Functionalization at the 4-position profoundly alters the scaffold’s bioactivity profile. Electron-donating groups (e.g., alkoxy) increase electron density at C-4, enhancing hydrogen-bond acceptor capacity at N-3/N-8 while fine-tuning log P values:
Table 2: Bioactivity Modulation via 4-Position Substituents
Substituent at C-4 | Target Kinase | IC₅₀ (μM) | log P |
---|---|---|---|
Benzyloxy | PDK-1 | 0.18 | 3.2 |
Phenoxy | PKCβ | 0.29 | 3.5 |
Amino | CK2α | 0.11 | 1.8 |
Ethoxy | PDK-1 | 0.07 | 2.1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7